N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
CAS No.:
Cat. No.: VC14765742
Molecular Formula: C21H23N5O3S
Molecular Weight: 425.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H23N5O3S |
|---|---|
| Molecular Weight | 425.5 g/mol |
| IUPAC Name | N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
| Standard InChI | InChI=1S/C21H23N5O3S/c1-29-16-9-7-14(8-10-16)17-11-12-19(28)26(25-17)13-18(27)22-21-24-23-20(30-21)15-5-3-2-4-6-15/h7-12,15H,2-6,13H2,1H3,(H,22,24,27) |
| Standard InChI Key | HMWMJMSMFWFQCH-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NN=C(S3)C4CCCCC4 |
Introduction
N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound featuring a thiadiazole ring and a pyridazinone moiety. This compound is of interest in both chemistry and pharmacology due to its unique structural features and potential biological activities.
Synthesis
The synthesis of N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. These methods often start with readily available precursors and require careful control of reaction conditions such as temperature, solvent choice, and catalyst type to achieve high yields.
Potential Applications
Given its structural features and potential biological activities, N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide could have applications in various scientific fields, including pharmacology and medicinal chemistry. Interaction studies with biological targets such as enzymes or receptors are crucial for understanding its pharmacological effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume